Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Overview
Description
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate typically involves the bromination of 1-methyl-1H-imidazole-2-carboxylate. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or heteroaryl derivatives .
Scientific Research Applications
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity . The exact pathways depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-1H-imidazole-5-carboxylate
- 2-Bromo-1-methyl-1H-imidazole
- 5-Bromo-1-methyl-1H-indazole
Uniqueness
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the ester group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 5-bromo-1-methylimidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-4(7)3-8-5(9)6(10)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHNRIBGQHOUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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